molecular formula C21H20N2O5 B11353521 Ethyl 4-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11353521
M. Wt: 380.4 g/mol
InChI Key: CACLOFTVNOEBRU-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

The synthesis of ETHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the oxazole ring.

    Amidation: The final step involves the formation of the amide bond between the oxazole derivative and benzoic acid ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups, depending on the reagents used.

    Substitution: The ethoxyphenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

ETHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can be compared with other oxazole derivatives, such as:

    Ethyl 5-(4-ethoxyphenyl)-1,3-oxazole-4-carboxylate: This compound has a similar structure but differs in the position and type of functional groups.

    4-ethoxyphenylacetic acid: Another related compound with different functional groups and biological activities.

The uniqueness of ETHYL 4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H20N2O5/c1-3-26-17-11-7-14(8-12-17)19-13-18(23-28-19)20(24)22-16-9-5-15(6-10-16)21(25)27-4-2/h5-13H,3-4H2,1-2H3,(H,22,24)

InChI Key

CACLOFTVNOEBRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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